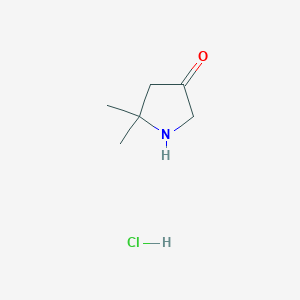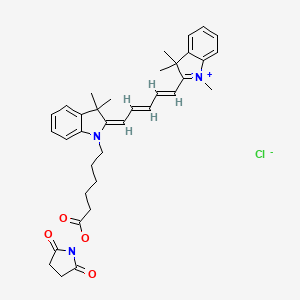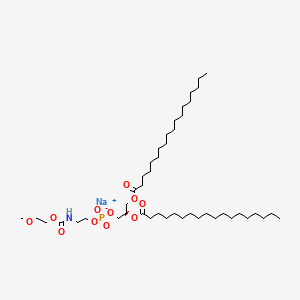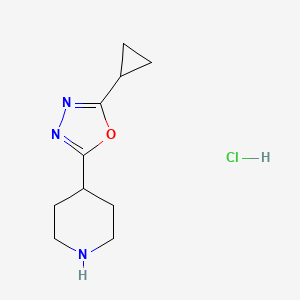
5,5-Dimethylpyrrolidin-3-one hydrochloride
Overview
Description
5,5-Dimethylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is a crystalline salt that is used in scientific experiments as an additive or catalyst.
Molecular Structure Analysis
The molecular weight of 5,5-Dimethylpyrrolidin-3-one hydrochloride is 149.62 g/mol . Its IUPAC name is 5,5-dimethyl-3-pyrrolidinone hydrochloride, and its InChI code is 1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H .Physical And Chemical Properties Analysis
5,5-Dimethylpyrrolidin-3-one hydrochloride is a powder with a melting point of 129-131°C . It is stored at a temperature of 4°C .Scientific Research Applications
Photochemical Research
5,5-Dimethylpyrrolidin-3-one hydrochloride has applications in photochemical research. Ihlefeld and Margaretha (1992) synthesized 5,5-dimethyl-1H-pyrrol-2(5H)-one, a derivative, exploring its reactivity in photocycloaddition, photoreduction, and photocyclodimerisation processes. This indicates its potential utility in studying photochemical reactions and developing photoresponsive materials (Ihlefeld & Margaretha, 1992).
Organic Synthesis
In organic chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride is used in various synthetic processes. D’hooghe et al. (2008) demonstrated its role in the transformation of bromomethylpyrrolidines into piperidin-3-ones, showcasing its utility in synthesizing complex organic molecules (D’hooghe et al., 2008).
Medicinal Chemistry
In medicinal chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride derivatives are explored for their biological activities. Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, derived from a compound similar in structure to 5,5-Dimethylpyrrolidin-3-one hydrochloride. This highlights its significance in drug discovery and development (Croston et al., 2002).
Spectroscopic Analysis
Hanuza et al. (1997) used derivatives of 5,5-Dimethylpyrrolidin-3-one hydrochloride for structural and spectroscopic studies, specifically focusing on hydrogen bonding. This indicates its use in studying molecular interactions and structures through spectroscopic techniques (Hanuza et al., 1997).
Herbicide Development
In the field of agriculture, derivatives of 5,5-Dimethylpyrrolidin-3-one hydrochloride have been studied for their herbicidal properties. Andrea et al. (1990) researched the selectivities of herbicidal pyrrole dicarboxylates, indicating its potential application in developing new herbicides (Andrea et al., 1990).
Corrosion Inhibition
Bouklah et al. (2005) studied the influence of pyridine derivatives on steel corrosion inhibition, a field where 5,5-Dimethylpyrrolidin-3-one hydrochloride and its derivatives might find application due to their chemical properties (Bouklah et al., 2005).
Catalysis
Liu et al. (2014) explored the use of a pyridine derivative as a recyclable catalyst for acylation of alcohols, suggesting potential catalytic applications for 5,5-Dimethylpyrrolidin-3-one hydrochloride in organic reactions (Liu et al., 2014).
Safety And Hazards
The safety information available indicates that 5,5-Dimethylpyrrolidin-3-one hydrochloride is not intended for human or veterinary use. It is for research use only . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5,5-dimethylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHXMKWNWPOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidin-3-one hydrochloride | |
CAS RN |
1247867-80-6 | |
| Record name | 5,5-dimethylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















